Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-
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Overview
Description
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is an organic compound with the molecular formula C21H12ClNO. It is a derivative of phenanthro[9,10-d]oxazole, characterized by the presence of a 4-chlorophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- typically involves the reaction of 9,10-phenanthrenequinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. One common method is the aza-Wittig reaction, where 2,3-dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole reacts with aromatic aldehydes to form the corresponding 2-substituted phenanthro[9,10-d][1,3]oxazoles . The reaction is usually carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods
While specific industrial production methods for phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophilic reagents: Such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces nitro groups into the phenanthrene moiety, while bromination adds bromine atoms to the structure .
Scientific Research Applications
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a blue fluorophore with hybridized local and charge-transfer characteristics, enabling efficient electroluminescence . The molecular targets include triplet excitons, which are utilized to achieve high electroluminescence efficiency .
Comparison with Similar Compounds
Similar Compounds
Phenanthro[9,10-d]oxazole: The parent compound without the 4-chlorophenyl group.
2-(4-Isothiocyanatophenyl)phenanthro[9,10-d]oxazole: A derivative with an isothiocyanate group instead of a chlorine atom.
2-Styryl phenanthro[9,10-d]oxazoles: Compounds with a styryl group at the 2-position.
Uniqueness
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and luminescent efficiency, making it particularly valuable in optoelectronic applications .
Properties
CAS No. |
10206-04-9 |
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Molecular Formula |
C21H12ClNO |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)phenanthro[9,10-d][1,3]oxazole |
InChI |
InChI=1S/C21H12ClNO/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H |
InChI Key |
YTFBHFWEMNQADB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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